molecular formula C25H32F2O5S B033410 Ticabesone propionate CAS No. 73205-13-7

Ticabesone propionate

Cat. No.: B033410
CAS No.: 73205-13-7
M. Wt: 482.6 g/mol
InChI Key: DRXCUKXWTNOXTD-CENSZEJFSA-N
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Description

Ticabesone propionate is a synthetic glucocorticoid corticosteroid known for its potent anti-inflammatory properties. It is primarily used in the treatment of various inflammatory conditions. The molecular formula of this compound is C25H32F2O5S, and it has a molecular weight of 482.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ticabesone propionate involves multiple steps, starting from the core steroid structureThe reaction conditions typically involve the use of reagents such as fluorinating agents, oxidizing agents, and esterification reagents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ticabesone propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated and hydroxylated derivatives of the core steroid structure .

Scientific Research Applications

Ticabesone propionate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference material in the study of glucocorticoid steroids.

    Biology: Investigated for its effects on cellular processes and inflammation.

    Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases.

    Industry: Used in the formulation of anti-inflammatory drugs and creams

Mechanism of Action

Ticabesone propionate exerts its effects by binding to glucocorticoid receptors in the body. This binding leads to the activation of anti-inflammatory pathways and the suppression of pro-inflammatory mediators. The molecular targets include various transcription factors and enzymes involved in the inflammatory response .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-methylsulfanylcarbonyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F2O5S/c1-6-20(30)32-25(21(31)33-5)13(2)9-15-16-11-18(26)17-10-14(28)7-8-22(17,3)24(16,27)19(29)12-23(15,25)4/h7-8,10,13,15-16,18-19,29H,6,9,11-12H2,1-5H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXCUKXWTNOXTD-CENSZEJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73205-13-7
Record name Ticabesone propionate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073205137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluticason S-Methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TICABESONE PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MMC9W0495
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of Ticabesone Propionate discussed in the research papers?

A1: The research papers primarily discuss this compound in the context of its anti-inflammatory effects in the eye. Specifically, the research highlights its potential in mitigating neovascularization, the abnormal growth of blood vessels, in the cornea. This is a significant finding as corneal neovascularization can lead to vision impairment. [, ]

Q2: How was the efficacy of this compound evaluated in the study?

A2: The researchers utilized a rat model to investigate the drug's effects. They induced neovascularization in the rats' corneas using silver nitrate cauterization. Following this, they administered this compound topically. The researchers then assessed the extent of neovascularization using a standardized scoring system. This scoring was conducted by an investigator “blinded” to the treatment groups to minimize bias. [, ] This model allowed for a controlled environment to study the drug's impact on neovascularization.

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